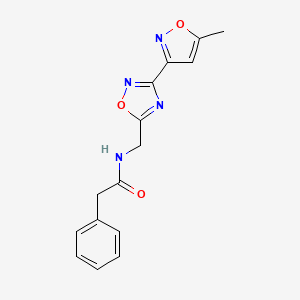
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of the isoxazole family, which has been found to exhibit a wide spectrum of biological activities and therapeutic potential . .
Mode of Action
It is known that the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The presence of isoxazole substituents could potentially impact the formation of these structures .
Biochemical Pathways
It is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Pharmacokinetics
It is known that the compound is practically insoluble in water, freely soluble in acetone, and sparingly soluble in ethanol . These properties could potentially impact the bioavailability of the compound.
Result of Action
It is known that the compound can form three distinct forms: two polymorphic forms and one solvate . These forms could potentially have different effects at the molecular and cellular level.
Action Environment
The action of the compound can be influenced by environmental factors such as the presence of solvents and the flexibility of the compound . For example, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions .
生物活性
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an isoxazole ring, an oxadiazole ring, and a phenylacetamide moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, synthesizing data from diverse sources and studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4O3, with a molecular weight of 298.302 g/mol. The compound's structural features suggest potential interactions with biological targets, likely influencing key biochemical pathways.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits anti-inflammatory and anticancer properties. The mechanisms of action are hypothesized to involve interactions with specific enzymes or receptors that modulate cellular signaling and metabolism.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Potential modulation of inflammatory pathways |
| Anticancer | Indications of cytotoxic effects on cancer cell lines |
| Antimicrobial | Activity against various bacterial strains |
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have shown that the compound can significantly inhibit cell proliferation in certain cancer types.
For instance, studies indicated that at concentrations above 100 µM, the compound exhibited a notable reduction in viability in A549 (lung cancer) and HepG2 (liver cancer) cell lines. The results are summarized in Table 2.
Table 2: Cytotoxicity Results
| Concentration (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |
|---|---|---|
| 200 | 68 | 73 |
| 100 | 79 | 91 |
| 50 | 97 | 96 |
The proposed mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with enzymes critical for cellular metabolism.
- Receptor Binding : Modulation of receptor activity affecting signaling pathways.
- Gene Expression Modulation : Influence on transcription factors involved in inflammation and cancer progression.
属性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10-7-12(18-21-10)15-17-14(22-19-15)9-16-13(20)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFDXIRMNCLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














